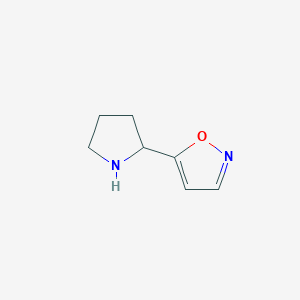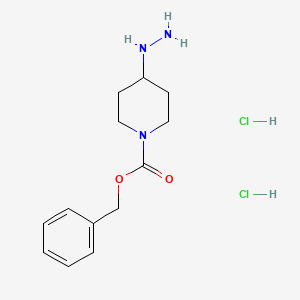
3-(3,4-Dichlorophenoxyl)propan-1-amine
Übersicht
Beschreibung
3-(3,4-Dichlorophenoxyl)propan-1-amine, also known as 3,4-DCPPA, is a chemical compound that is widely used in scientific research, specifically in the field of pharmacology. It is a member of the phenoxypropane family and is composed of three parts, a phenoxy group, a chlorine group, and an amine group. 3,4-DCPPA is known to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, 3,4-DCPPA is also known to have an effect on the nervous system and can be used to study the effects of certain drugs on the body.
Wirkmechanismus
The exact mechanism of action of 3-(3,4-Dichlorophenoxyl)propan-1-amine is not well-understood, although it is believed to act by binding to specific receptors in the body. It is thought to bind to the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and other physiological processes. In addition, this compound is also believed to interact with the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the body.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, this compound has been shown to have an effect on the nervous system, and can be used to study the effects of certain drugs on the body. Finally, this compound has been shown to have an effect on the immune system, and can be used to study the effects of certain toxins on the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(3,4-Dichlorophenoxyl)propan-1-amine in lab experiments is that it is relatively easy to synthesize and is readily available. In addition, it is also relatively inexpensive and can be stored for long periods of time without significant degradation. The main limitation of this compound is that it is not very soluble in water, making it difficult to use in experiments that require the use of aqueous solutions.
Zukünftige Richtungen
The potential future directions for research using 3-(3,4-Dichlorophenoxyl)propan-1-amine include further investigation into its anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, further research could be done to investigate the effects of this compound on the nervous system, as well as the mechanisms of action of various drugs and toxins. Finally, further research could be done to investigate the effects of this compound on the immune system, as well as the mechanisms of action of various hormones.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dichlorophenoxyl)propan-1-amine has a wide range of applications in scientific research. It has been used to study the effects of certain drugs on the body, as well as to investigate the mechanisms of action of various drugs. In addition, this compound has been used to study the effects of certain toxins on the body, as well as to investigate the mechanisms of action of various toxins. It has also been used to study the effects of inflammation on the body, as well as to investigate the mechanisms of action of various anti-inflammatory drugs. Finally, this compound has been used to study the effects of certain hormones on the body, as well as to investigate the mechanisms of action of various hormones.
Eigenschaften
IUPAC Name |
3-(3,4-dichlorophenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFORTINBLQENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCN)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl(1s,4s,5r)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3108209.png)
![Tert-butyl(1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3108214.png)
![6-Oxaspiro[3.4]octan-2-one](/img/structure/B3108217.png)
![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B3108240.png)




![5-Azaspiro[2.4]heptane-4,7-dione](/img/structure/B3108283.png)



![[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid](/img/structure/B3108313.png)
